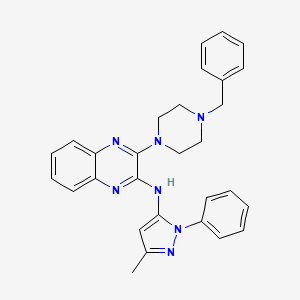![molecular formula C24H32N2O4S B12133219 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B12133219.png)
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a complex organic compound with the following chemical formula:
- It belongs to the class of benzothiophene derivatives and contains a dimethylamino group, a thiophene ring, and a phenoxyacetamide moiety.
- This compound exhibits interesting pharmacological properties and has applications in various fields.
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide: C22H23ClN2O3S2
.Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 4-(dimethylamino)benzaldehyde with 1,1-dioxidotetrahydrothiophen-3-ylamine, followed by acylation with 2-(2,4,6-trimethylphenoxy)acetyl chloride.
Reaction Conditions: These reactions typically occur under anhydrous conditions using suitable solvents (e.g., dichloromethane or tetrahydrofuran) and acid catalysts.
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent.
Analyse Des Réactions Chimiques
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions, but common products include derivatives with modified functional groups.
Applications De Recherche Scientifique
Biology: Investigations focus on its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Industry: Its use in materials science, catalysis, or organic synthesis is explored.
Mécanisme D'action
- The exact mechanism remains an active area of research.
Targets: It likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further studies are needed to elucidate the pathways affected by this compound.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of a benzothiophene core, dimethylamino group, and phenoxyacetamide side chain sets it apart.
Similar Compounds: Other benzothiophene derivatives, such as related amides or sulfonamides, may share some features
Remember that this compound’s potential applications and mechanisms are still being explored, and further research will enhance our understanding
Propriétés
Formule moléculaire |
C24H32N2O4S |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C24H32N2O4S/c1-17-12-18(2)24(19(3)13-17)30-15-23(27)26(22-10-11-31(28,29)16-22)14-20-6-8-21(9-7-20)25(4)5/h6-9,12-13,22H,10-11,14-16H2,1-5H3 |
Clé InChI |
VCXZUUPTIJZFJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12133161.png)
![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide](/img/structure/B12133166.png)
![N,10-bis(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12133167.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12133172.png)
![3-(2-Methoxyphenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133175.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)aceta mide](/img/structure/B12133176.png)
![3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12133178.png)
![6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12133186.png)
![1-[3-(Diethylamino)propyl]-5-(3,4-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazo l-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12133188.png)
![N-(2-ethyl-6-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12133191.png)

![N-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12133206.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133209.png)
